N,N-diethyl-3-ethynyl-4-methylbenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N,N-diethyl-3-ethynyl-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO/c1-5-12-10-13(9-8-11(12)4)14(16)15(6-2)7-3/h1,8-10H,6-7H2,2-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMUHANCPQAQSTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC(=C(C=C1)C)C#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N,n Diethyl 3 Ethynyl 4 Methylbenzamide and Analogous Structures
Amide Bond Formation Strategies
The crucial step in synthesizing N,N-diethyl-3-ethynyl-4-methylbenzamide is the formation of the amide linkage between the carboxylic acid (or its activated derivative) and diethylamine (B46881).
Directly coupling a carboxylic acid with diethylamine is a common and efficient method for forming the target benzamide (B126). This approach often requires the use of activating agents or catalysts to facilitate the reaction.
A variety of coupling reagents are available to promote amide bond formation by activating the carboxylic acid. luxembourg-bio.com Among these, (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (B91526) (COMU) and 1,1'-Carbonyldiimidazole (B1668759) (CDI) are notable for their efficacy.
COMU, often used with a base like collidine, has demonstrated a broad substrate scope, effectively coupling both benzoic acids and other carboxylic acids with primary and secondary amines. luxembourg-bio.com CDI is another effective reagent, particularly for the synthesis of N,N-disubstituted benzamides. For instance, N,N-diethyl-m-toluamide (DEET), an analog of the target compound, can be synthesized by activating m-toluic acid with CDI to form the intermediate 1-(m-toluoyl)imidazole, which then reacts with diethylamine to yield the final product with high purity and yields of 94-95%. researchgate.net The byproducts of CDI-mediated reactions are often water-soluble, simplifying the purification process through liquid-liquid extraction. researchgate.net
The choice of coupling reagent can be substrate-dependent, and screening various reagents is often necessary to optimize reaction conditions. luxembourg-bio.com Below is a table summarizing the performance of selected coupling reagents in the amidation of benzoic acid with different amines.
| Coupling Reagent | Amine | Yield (%) |
| COMU-collidine | Aniline | Moderate to High |
| COMU-collidine | Secondary Amines | Moderate to High |
| CDI | Diethylamine | 94-95% (for DEET) |
| TPTU-NMI | Aniline | High |
| DMT-MM | Secondary Amines | High |
Data sourced from multiple studies and may represent a range of reported yields. luxembourg-bio.comresearchgate.net
A greener and more sustainable approach to amide synthesis involves the catalytic oxidative coupling of carboxylic acids and amines. Copper-based Metal-Organic Frameworks (MOFs) have emerged as efficient and reusable heterogeneous catalysts for such transformations. mdpi.commdpi.com
For example, the synthesis of N,N-diethyl-3-methylbenzamide has been successfully achieved with excellent conversion (>99%) and yield (95%) on a preparative scale using a copper-based MOF catalyst (bcmim-Cu). mdpi.com This method is considered an "excellent synthesis" based on green chemistry metrics like atom economy and E-factor. mdpi.com The proposed mechanism involves the formation of a carbamoyl (B1232498) radical intermediate which then reacts with the carboxylic acid to form the amide. mdpi.com
Copper-catalyzed oxidative coupling reactions can also be performed using molecular oxygen as the oxidant, further enhancing the green credentials of the synthesis. rsc.org These reactions tolerate a wide range of functional groups, making them suitable for the synthesis of complex molecules like N,N-diethyl-3-ethynyl-4-methylbenzamide. rsc.org
The Mitsunobu reaction offers an alternative pathway for the synthesis of amides from carboxylic acids and amines. kcl.ac.ukrsc.orgorganic-chemistry.org This reaction typically involves an alcohol and a nucleophile, but it can be adapted for amide bond formation. A novel one-pot methodology utilizes amines, carbon dioxide, a Grignard reagent, and Mitsunobu reagents to produce amides. kcl.ac.ukrsc.org
The reaction proceeds by converting the amine into a carbamate (B1207046) anion, which is then activated by the Mitsunobu reagents (a combination of a phosphine (B1218219), like triphenylphosphine, and an azodicarboxylate, like DEAD or DIAD). kcl.ac.ukorganic-chemistry.orgnih.gov This activated intermediate then reacts with a Grignard reagent to form the final amide. This method has been successfully applied to the synthesis of various amides, including the radiolabeling of melatonin (B1676174) with carbon-11. kcl.ac.ukrsc.org
This approach provides a rapid and efficient route to amides under mild conditions, with the potential for broad applicability to a range of substrates. kcl.ac.uk
An alternative and widely used strategy for synthesizing benzamides involves the conversion of the corresponding benzoic acid into a more reactive acyl chloride intermediate. This intermediate then readily reacts with an amine to form the amide bond.
Substituted benzoyl chlorides, such as 3-ethynyl-4-methylbenzoyl chloride, are key intermediates in the synthesis of N,N-diethyl-3-ethynyl-4-methylbenzamide. These can be prepared from the corresponding substituted benzoic acids. researchgate.netvaia.com
Common chlorinating agents for this transformation include thionyl chloride (SOCl₂) and oxalyl chloride. researchgate.netprepchem.com The reaction of a substituted benzoic acid with thionyl chloride, often with refluxing, is a standard method for producing benzoyl chlorides. researchgate.netprepchem.com Alternatively, oxalyl chloride in the presence of a catalytic amount of dimethylformamide (DMF) in a solvent like dichloromethane (B109758) can also be used. researchgate.net Another approach involves the chlorination of substituted benzaldehydes to yield the corresponding benzoyl chlorides. google.com
The choice of method depends on the specific substrate and desired reaction conditions. For instance, a route for a related compound, N,N-diethyl-3-methyl-4-nitrobenzamide, involves the nitration of N,N-diethyl-m-toluamide. researchgate.net This highlights that functional group transformations on a pre-formed benzamide can also be a viable synthetic strategy.
The following table outlines common reagents for the synthesis of benzoyl chlorides from benzoic acids.
| Reagent | Conditions | Reference |
| Thionyl chloride (SOCl₂) | Reflux | researchgate.netprepchem.com |
| Phosphorus pentachloride (PCl₅) | Room temperature | prepchem.com |
| Oxalyl chloride / DMF (cat.) | Room temperature | researchgate.net |
Acyl Chloride Intermediates in Benzamide Synthesis
Condensation Reactions with Diethylamine
The formation of the N,N-diethylamide moiety is a critical step in the synthesis of the target compound and its precursors. This transformation is typically achieved through the condensation reaction of a suitable carboxylic acid derivative with diethylamine. A common and effective method involves the conversion of a substituted benzoic acid, such as 3-halo-4-methylbenzoic acid, into a more reactive acyl chloride. This activated intermediate readily reacts with diethylamine, often in the presence of a base to neutralize the hydrochloric acid byproduct, to yield the corresponding N,N-diethyl-3-halo-4-methylbenzamide.
Alternative one-pot procedures have also been developed to streamline this process. For instance, activating agents like 1,1'-carbonyldiimidazole (CDI) can be used to react with the carboxylic acid (e.g., m-toluic acid) to form an intermediate 1-(m-toluoyl)imidazole. researchgate.netsld.cu This species is highly reactive towards amines and subsequently reacts with diethylamine to form the final amide product, such as N,N-diethyl-m-toluamide (DEET), an analog of the target precursor. researchgate.netsld.cu The byproducts of this method are imidazole (B134444) and carbon dioxide, which are easily removed, simplifying purification. researchgate.net
The following table summarizes a typical reaction for the synthesis of an N,N-diethylbenzamide precursor.
Table 1: Representative Amide Formation Reaction
| Starting Material | Reagents | Product | Key Features |
|---|---|---|---|
| 3-Iodo-4-methylbenzoic acid | 1. Thionyl chloride (SOCl₂) or Oxalyl chloride 2. Diethylamine ((C₂H₅)₂NH) | N,N-Diethyl-3-iodo-4-methylbenzamide | Two-step process via a highly reactive acyl chloride intermediate. |
| 3-Bromo-4-methylbenzoic acid | 1. 1,1'-Carbonyldiimidazole (CDI) 2. Diethylamine | N,N-Diethyl-3-bromo-4-methylbenzamide | One-pot procedure with water-soluble byproducts, facilitating easier purification. researchgate.netsld.cu |
Regioselective Introduction of the Ethynyl (B1212043) Moiety
The introduction of the ethynyl group at the C-3 position of the 4-methylbenzamide (B193301) core is the key transformation to afford the final product. This requires high regioselectivity to avoid the formation of other isomers. Two powerful strategies are predominantly employed for this purpose: palladium-catalyzed cross-coupling reactions and directed ortho-metalation.
Palladium-Catalyzed Sonogashira Cross-Coupling Reactions
The Sonogashira reaction is one of the most powerful and widely used methods for forming C(sp²)–C(sp) bonds, making it ideal for coupling a terminal alkyne with an aryl halide. libretexts.orgnih.gov This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base under mild conditions. wikipedia.orgorganic-chemistry.orgnumberanalytics.com
In this approach, a pre-functionalized precursor, N,N-diethyl-3-halo-4-methylbenzamide, is coupled with a terminal alkyne. The choice of the halogen atom on the benzamide precursor is critical and significantly influences reactivity. The general reactivity trend for the aryl halide is I > Br > Cl. wikipedia.org Consequently, N,N-diethyl-3-iodo-4-methylbenzamide is the most reactive substrate, often allowing the reaction to proceed at room temperature, while the corresponding bromo- derivative may require heating. wikipedia.org The alkyne coupling partner can be acetylene (B1199291) gas itself or, more conveniently, a protected alkyne such as trimethylsilylacetylene, with subsequent deprotection to yield the terminal alkyne.
The reaction is catalyzed by a palladium(0) complex, often generated in situ from Pd(II) precursors like PdCl₂(PPh₃)₂ or formed from ligands and palladium sources such as Pd₂(dba)₃. libretexts.org The mechanism involves the oxidative addition of the aryl halide to the Pd(0) center, followed by transmetalation with a copper(I) acetylide (formed from the terminal alkyne, Cu(I) salt, and base), and concludes with reductive elimination to yield the arylalkyne product and regenerate the Pd(0) catalyst. numberanalytics.com
Table 2: Typical Sonogashira Reaction Conditions
| Component | Examples | Function |
|---|---|---|
| Aryl Halide | N,N-Diethyl-3-iodo-4-methylbenzamide | Electrophilic coupling partner. libretexts.orgwikipedia.org |
| Terminal Alkyne | Trimethylsilylacetylene (TMSA) | Nucleophilic coupling partner. |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Primary catalyst for the cross-coupling cycle. libretexts.org |
| Copper(I) Co-catalyst | Copper(I) iodide (CuI) | Facilitates the formation of the reactive copper acetylide. numberanalytics.comnih.gov |
| Base | Triethylamine (TEA), Diisopropylamine (DIPA) | Deprotonates the terminal alkyne and neutralizes acid byproducts. numberanalytics.com |
| Solvent | Tetrahydrofuran (B95107) (THF), Dimethylformamide (DMF) | Solubilizes reactants and catalysts. |
A significant side reaction in Sonogashira coupling is the oxidative homocoupling of the terminal alkyne, known as Glaser coupling, which leads to the formation of a symmetric 1,3-diyne. acs.org This process is primarily promoted by the copper co-catalyst. Several strategies have been developed to minimize this undesired dimerization:
Copper-Free Conditions: The most direct approach is to perform the reaction without the copper(I) co-catalyst. libretexts.orgnih.gov While this can suppress homocoupling, it often requires modified reaction conditions, such as more reactive palladium catalysts, different bases (e.g., cesium carbonate), or higher temperatures, to achieve good yields. libretexts.org
Optimization of Reaction Parameters: Carefully controlling the reaction conditions is crucial. This includes using the minimum necessary amount of the copper catalyst, managing the rate of addition of the alkyne to keep its instantaneous concentration low, and optimizing the temperature. numberanalytics.com
Use of Additives: The addition of reducing agents can help maintain the palladium catalyst in its active Pd(0) state and can sometimes suppress oxidative side reactions. numberanalytics.com
Ligand Selection: The choice of ligand on the palladium center can influence catalyst activity and selectivity. Bulky and electron-rich phosphine ligands can promote the desired cross-coupling pathway over competing reactions. libretexts.org
Functionalization of Pre-existing Aromatic Rings with Ethynyl Groups
An alternative synthetic route bypasses the need for a halogenated precursor by directly functionalizing the C-H bond at the 3-position of the aromatic ring. This is achieved through a regioselective metalation process.
Directed ortho-metalation (DoM) is a powerful technique for the regioselective deprotonation and subsequent functionalization of aromatic compounds. wikipedia.org The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent (typically n-butyllithium or sec-butyllithium), directing deprotonation to the adjacent ortho position. wikipedia.orgharvard.edu
The tertiary amide group, such as the N,N-diethylamide in this case, is an effective DMG. wikipedia.orgacs.org In this synthetic approach, the starting material would be N,N-diethyl-4-methylbenzamide. The amide's carbonyl oxygen acts as a Lewis base, coordinating the lithium cation of the alkyllithium base. wikipedia.org This brings the base into proximity of the C-H bond at the ortho C-3 position, leading to its selective deprotonation and the formation of an aryllithium intermediate. This intermediate can then be quenched with an appropriate electrophile to introduce the ethynyl group. Suitable electrophiles for this purpose include N-ethynyl-N,N-diisopropyl-p-toluenesulfonamide or other reagents that can deliver a "C₂H⁺" synthon. This method offers excellent regioselectivity, directly functionalizing the desired position without requiring prior halogenation of the ring. wikipedia.org
Compound Reference Table
Stereoselective and Regioselective Considerations in Alkyne Introduction
The synthesis of N,N-diethyl-3-ethynyl-4-methylbenzamide necessitates the introduction of an ethynyl group onto a substituted benzene (B151609) ring. The primary method for achieving this transformation is through palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling. acs.orgacs.org This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide.
Regioselectivity: In the context of synthesizing the target compound, a likely precursor would be a di-substituted benzene ring, such as N,N-diethyl-3-halo-4-methylbenzamide. The Sonogashira coupling is highly regioselective, meaning the reaction will occur specifically at the carbon-halogen bond. The reaction's efficiency is dependent on the nature of the halide, with reactivity following the order I > Br > Cl. By starting with a precursor like 3-iodo-4-methyl-N,N-diethylbenzamide, the ethynyl group can be installed with high precision at the 3-position, avoiding reactions at other sites on the aromatic ring. Studies on related 2-(1-alkynyl)benzamides have also demonstrated high regioselectivity in cyclization reactions, underscoring the predictable nature of reactions involving the alkyne group on a benzamide scaffold. rsc.orgnih.gov
Stereoselectivity: For the introduction of a simple terminal ethynyl group (–C≡CH), as in the target compound, stereoselectivity is not a factor due to the linear geometry of the alkyne. However, in the synthesis of more complex analogues where the alkyne is substituted, stereoselectivity can become a critical consideration, particularly if the synthetic route involves subsequent additions across the triple bond. nih.gov
Protecting Group Chemistry in Multi-Step Syntheses
In multi-step syntheses, the acidic proton of a terminal alkyne can interfere with various reaction conditions, particularly those involving strong bases or organometallic reagents. lumenlearning.com To prevent unwanted side reactions, the terminal alkyne is often temporarily "protected" with a chemical moiety that can be removed later in the synthetic sequence. ccspublishing.org.cn Silyl groups are the most common and effective protecting groups for this purpose. cureffi.org
Protecting and Deprotecting Strategies for the Terminal Alkyne (e.g., Trimethylsilyl)
The trimethylsilyl (B98337) (TMS) group is a widely used protecting group for terminal alkynes due to its ease of introduction, stability, and the variety of mild methods available for its removal. ccspublishing.org.cnccspublishing.org.cn The protection can be achieved by reacting the terminal alkyne with a reagent like trimethylsilyl chloride. Alternatively, a Sonogashira coupling can be performed directly with trimethylsilylacetylene, which installs the protected alkyne in a single step.
Deprotection, the removal of the TMS group to regenerate the terminal alkyne, can be accomplished under several conditions, allowing chemists to choose a method that is compatible with other functional groups in the molecule. Common methods include treatment with a fluoride (B91410) ion source, such as tetrabutylammonium (B224687) fluoride (TBAF) in tetrahydrofuran (THF), or milder basic conditions like potassium carbonate in methanol. gelest.comchemspider.com Recent advancements have introduced even milder and more environmentally friendly protocols, such as the use of sodium ascorbate (B8700270) in combination with copper sulfate. researchgate.neteurjchem.comresearchgate.net
| Reagent System | Solvent | Typical Conditions | Key Features | Reference |
|---|---|---|---|---|
| Tetrabutylammonium fluoride (TBAF) | Tetrahydrofuran (THF) | Room Temperature | Very common, highly effective, but fluoride can be basic. | gelest.com |
| Potassium Carbonate (K₂CO₃) | Methanol (MeOH) | Room Temperature | Mild, inexpensive, and common for base-stable compounds. | gelest.comchemspider.com |
| Copper (II) Sulfate / Sodium Ascorbate | Ethanol/Water | Room Temperature | Mild, non-toxic, and demonstrates wide functional group tolerance. | researchgate.neteurjchem.com |
| Silver (I) salts | Various | Mild Conditions | Allows for selective deprotection of TES (triethylsilyl) group in the presence of TIPS (triisopropylsilyl). | researchgate.net |
Compatibility with Other Functional Groups
An ideal protecting group must be stable during various chemical transformations and be removable without affecting other parts of the molecule. ccspublishing.org.cn The TMS-protected alkyne exhibits excellent compatibility with a range of functional groups and reaction conditions. For instance, it is completely inert to Grignard reagents, which are highly reactive organometallic compounds often used to form new carbon-carbon bonds elsewhere in a molecule. tandfonline.com
The amide functionality present in N,N-diethyl-3-ethynyl-4-methylbenzamide is generally robust and compatible with the conditions required for both the introduction and removal of the TMS group. The availability of diverse deprotection methods (fluoride-based, mild base, or metal-mediated) provides significant flexibility, ensuring that even sensitive functional groups on more complex analogues can be preserved during the synthesis. researchgate.netresearchgate.net
Green Chemistry Metrics and Sustainable Synthetic Practices
The pharmaceutical and fine chemical industries are increasingly adopting green chemistry principles to minimize environmental impact and improve process efficiency. pharmtech.com The synthesis of a specialized molecule like N,N-diethyl-3-ethynyl-4-methylbenzamide provides an opportunity to apply these principles through careful evaluation of reaction efficiency and resource utilization. syrris.com
Atom Economy and Reaction Mass Efficiency Evaluation
Two key metrics for evaluating the "greenness" of a chemical reaction are Atom Economy (AE) and Reaction Mass Efficiency (RME). wikipedia.orgresearchgate.net
Atom Economy (AE): This theoretical metric calculates the percentage of the mass of the reactants that is incorporated into the desired product. buecher.de Substitution reactions like the Sonogashira coupling are inherently less atom-economical than addition or rearrangement reactions because they generate stoichiometric byproducts. rsc.org For the synthesis of the target compound from N,N-diethyl-3-iodo-4-methylbenzamide and trimethylsilylacetylene, the AE would be significantly less than 100%.
Reaction Mass Efficiency (RME): RME provides a more practical measure of a reaction's efficiency by considering the actual masses of reactants used (including any excess) and the isolated yield of the product. wikipedia.orgtamu.edu It gives a more realistic view of the waste generated.
| Metric | Formula | Significance | Reference |
|---|---|---|---|
| Atom Economy (AE) | (MW of Product / Σ MW of Reactants) x 100% | Theoretical measure of how many reactant atoms end up in the final product. Ignores yield and solvent. | buecher.de |
| Reaction Mass Efficiency (RME) | (Mass of Isolated Product / Σ Mass of Reactants) x 100% | Practical metric that accounts for reaction yield and stoichiometry. Provides a more realistic efficiency measure. | wikipedia.orgresearchgate.net |
| Process Mass Intensity (PMI) | Total Mass in Process / Mass of Product | A holistic metric that includes all materials (reactants, solvents, workup chemicals) used to make the product. | mdpi.com |
Solvent Selection and Waste Minimization Strategies
Solvents account for the largest proportion of mass in most chemical processes and are a primary source of waste. ubc.ca Therefore, careful solvent selection is crucial for sustainable synthesis. rsc.org Traditionally, Sonogashira reactions are performed in polar aprotic solvents like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). acs.org However, these solvents are under scrutiny due to health and environmental concerns. whiterose.ac.uk
Modern sustainable protocols advocate for the use of greener alternatives. Research has shown that acetonitrile/water azeotropic mixtures can be effective and more environmentally benign media for Sonogashira couplings. acs.orgacs.orgunipa.it These solvent systems are often easier to recover and reuse, which significantly minimizes waste.
Further waste minimization strategies include:
Chemical Reactivity and Transformations of N,n Diethyl 3 Ethynyl 4 Methylbenzamide
Reactivity of the Terminal Ethynyl (B1212043) Group
The terminal alkyne is the most reactive site on the N,N-diethyl-3-ethynyl-4-methylbenzamide molecule, participating in a host of addition and coupling reactions.
Catalytic Hydrogenation and Selective Reduction Pathways
The carbon-carbon triple bond of the ethynyl group can be fully or partially reduced under various catalytic conditions. The specific outcome of the hydrogenation is highly dependent on the catalyst and reaction conditions employed.
Complete Reduction to Alkane: Catalytic hydrogenation in the presence of catalysts such as platinum, palladium on carbon (Pd/C), or Raney Nickel with an excess of hydrogen gas (H₂) leads to the complete reduction of the alkyne. libretexts.org This process saturates the triple bond, converting the ethynyl group into an ethyl group, thereby forming N,N-diethyl-3-ethyl-4-methylbenzamide.
Selective Reduction to cis-Alkene: To achieve partial reduction to an alkene, a less reactive or "poisoned" catalyst is required. pearson.comchemistrysteps.comorganicchemistrytutor.com Lindlar's catalyst, which consists of palladium on calcium carbonate treated with lead acetate and quinoline, is commonly used for this purpose. pearson.comyoutube.com This catalyst facilitates the syn-addition of one equivalent of hydrogen across the triple bond, resulting in the stereoselective formation of the cis-alkene, N,N-diethyl-4-methyl-3-vinylbenzamide. pearson.comorganicchemistrytutor.com
Selective Reduction to trans-Alkene: The synthesis of the corresponding trans-alkene is achieved through a dissolving metal reduction. masterorganicchemistry.comlibretexts.org This reaction typically involves the use of sodium or lithium metal in liquid ammonia at low temperatures (e.g., -33 °C). masterorganicchemistry.comjove.comyoutube.com The mechanism proceeds via a radical anion intermediate, which allows the substituent groups to orient themselves into a more stable trans configuration before the final protonation step, yielding the trans-isomer of N,N-diethyl-4-methyl-3-vinylbenzamide. libretexts.orgjove.comyoutube.comkhanacademy.org
Table 1: Hydrogenation and Reduction Pathways of the Ethynyl Group
| Desired Product | Reagents and Conditions | Stereochemistry of Product |
|---|---|---|
| N,N-diethyl-3-ethyl-4-methylbenzamide | H₂ (excess), Pd/C, Pt, or Raney-Ni | Not applicable (Alkane) |
| cis-N,N-diethyl-4-methyl-3-vinylbenzamide | H₂, Lindlar's Catalyst (Pd/CaCO₃, lead acetate, quinoline) | cis (Z-isomer) |
| trans-N,N-diethyl-4-methyl-3-vinylbenzamide | Na or Li, liquid NH₃ | trans (E-isomer) |
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Triazole Formation
The terminal alkyne of N,N-diethyl-3-ethynyl-4-methylbenzamide is an ideal substrate for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". organic-chemistry.orgnih.gov This reaction provides a highly efficient and reliable method for covalently linking the benzamide (B126) molecule to another molecule containing an azide group.
The reaction involves treating the terminal alkyne with an organic azide (R-N₃) in the presence of a copper(I) catalyst. The Cu(I) species can be introduced directly as a salt (e.g., CuI or CuBr) or generated in situ from a copper(II) salt (e.g., CuSO₄·5H₂O) using a reducing agent like sodium ascorbate (B8700270). nih.govacs.org The reaction proceeds under mild conditions, often at room temperature and in a variety of solvents, including aqueous media, and is tolerant of a wide range of other functional groups. organic-chemistry.orgnih.gov The CuAAC is highly regioselective, exclusively producing the 1,4-disubstituted 1,2,3-triazole isomer. nih.gov
Nucleophilic Additions to the Alkyne
The electron-withdrawing nature of the benzamide-substituted aromatic ring can activate the alkyne for nucleophilic addition reactions, particularly when catalyzed.
Thiol-yne Addition: Thiols can add across the alkyne in a process known as the thiol-yne reaction. This reaction can be initiated by radicals or, more commonly for this type of substrate, catalyzed by a base. nih.gov Base catalysis increases the concentration of the highly nucleophilic thiolate anion, which then attacks the terminal carbon of the alkyne. nih.gov This typically results in the formation of a vinyl sulfide. Depending on the conditions, a second addition can occur, leading to a dithioacetal. usm.edu
Amino-yne Addition: Amines can also act as nucleophiles, adding to the activated alkyne. The direct addition of primary or secondary amines to alkynes can yield enamines or imines after tautomerization. openstax.orglibretexts.orgunizin.org These reactions are often catalyzed and provide a direct route to functionalized nitrogen-containing derivatives. openstax.orglibretexts.org
Further Cross-Coupling Reactions at the Alkyne Terminus
The terminal C-H bond of the ethynyl group is acidic and can be readily deprotonated to form a metal acetylide, which serves as a nucleophile in various cross-coupling reactions to form new carbon-carbon bonds.
Sonogashira Coupling: This is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. nih.govorganic-chemistry.orglibretexts.orgwikipedia.org The reaction typically requires a copper(I) co-catalyst (e.g., CuI) and an amine base. organic-chemistry.orgwikipedia.orgyoutube.com This reaction is a powerful tool for constructing arylalkyne and conjugated enyne systems by coupling N,N-diethyl-3-ethynyl-4-methylbenzamide with various halogenated aromatic or vinylic compounds. libretexts.org
Glaser Coupling: This reaction is the oxidative homocoupling of terminal alkynes to form a symmetric 1,3-diyne. wikipedia.orgorganic-chemistry.org The Glaser coupling is typically carried out using a copper(I) salt, such as CuCl or CuBr, an oxidant (often air or oxygen), and a base like ammonia. wikipedia.org Applying these conditions to N,N-diethyl-3-ethynyl-4-methylbenzamide would result in the formation of a dimer linked by a butadiyne bridge. A modification known as the Hay coupling uses a TMEDA complex of copper(I) chloride and oxygen. wikipedia.orgsynarchive.com
Table 2: Key Cross-Coupling Reactions of the Ethynyl Group
| Reaction Name | Coupling Partner | Catalysts/Reagents | Product Type |
|---|---|---|---|
| Sonogashira Coupling | Aryl/Vinyl Halide (R-X) | Pd catalyst, Cu(I) co-catalyst, Amine base | Disubstituted Alkyne |
| Glaser-Hay Coupling | Another Alkyne Molecule | Cu(I) salt, Oxidant (O₂), Amine base | Symmetrical 1,3-Diyne |
Chemical Transformations of the N,N-Diethyl Amide Moiety
While less reactive than the terminal alkyne, the N,N-diethyl amide group can undergo specific chemical transformations, most notably reduction.
Amide Reduction to Tertiary Amine
The carbonyl group of the tertiary amide can be completely reduced to a methylene group (-CH₂-) using a powerful reducing agent. The most common reagent for this transformation is lithium aluminum hydride (LiAlH₄). jove.comchemistrysteps.commasterorganicchemistry.comucalgary.cajove.com The reaction is typically performed in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup. ucalgary.ca This process converts the N,N-diethylbenzamide moiety into a (3-ethynyl-4-methylbenzyl)diethylamine, which is a tertiary amine. jove.comchemistrysteps.com This reduction is robust and can be applied to primary, secondary, and tertiary amides. jove.commasterorganicchemistry.com The chemoselective reduction of an amide in the presence of an alkyne can be challenging, as powerful hydrides like LiAlH₄ can potentially react with the terminal alkyne as well. However, protocols focusing on chemoselective amide reductions have been developed. diva-portal.orgrsc.orgsci-hub.se
Functional Group Interconversions of the Amide
The tertiary amide group, N,N-diethylcarboxamide, is a robust functional group, yet it can be transformed into other key functionalities under specific reaction conditions. The most common interconversions for the amide in N,N-diethyl-3-ethynyl-4-methylbenzamide would involve hydrolysis and reduction.
Hydrolysis: The conversion of the amide back to a carboxylic acid requires forcing conditions, such as prolonged heating with a strong acid (e.g., H₂SO₄) or base (e.g., NaOH). This process would yield 3-ethynyl-4-methylbenzoic acid and diethylamine (B46881). The stability of the tertiary amide makes it resistant to milder hydrolytic conditions.
Reduction: The amide can be reduced to the corresponding tertiary amine. Powerful reducing agents are necessary for this transformation, with lithium aluminum hydride (LiAlH₄) being the most common and effective reagent. This reaction would convert N,N-diethyl-3-ethynyl-4-methylbenzamide into N,N-diethyl-(3-ethynyl-4-methylbenzyl)amine. Alternative iron-catalyzed reduction methods have also been developed for converting amides to amines. researchgate.net
| Transformation | Product | Typical Reagents |
|---|---|---|
| Hydrolysis | 3-ethynyl-4-methylbenzoic acid | H₂SO₄/H₂O, heat; or NaOH/H₂O, heat |
| Reduction | N,N-diethyl-(3-ethynyl-4-methylbenzyl)amine | 1. LiAlH₄, THF; 2. H₂O |
Role of Amide in Directed Metalation Reactions
The N,N-diethylamide group is a powerful directed metalation group (DMG) in directed ortho-metalation (DoM) chemistry. uwindsor.cabaranlab.orgwpmucdn.com This reaction provides a highly regioselective method for functionalizing the aromatic ring at the position ortho to the DMG, an outcome often difficult to achieve through classical electrophilic aromatic substitution. uwindsor.ca
The mechanism involves the coordination of a strong organolithium base, such as n-butyllithium (n-BuLi) or sec-butyllithium (s-BuLi), to the Lewis basic oxygen atom of the amide. baranlab.orgresearchgate.net This coordination, often enhanced by the presence of a chelating agent like N,N,N′,N′-tetramethylethylenediamine (TMEDA), positions the alkyl anion of the base in close proximity to the ortho proton, facilitating its abstraction. baranlab.orgresearchgate.netresearchgate.net This process, known as a complex-induced proximity effect (CIPE), leads to the formation of a stable aryllithium intermediate. baranlab.org
In the case of N,N-diethyl-3-ethynyl-4-methylbenzamide, the amide group at the C1 position would direct deprotonation exclusively to the C2 position. The other ortho position, C6, is sterically blocked by the 4-methyl group. The resulting C2-lithiated species can then be trapped by a wide range of electrophiles to introduce a new substituent with high regiocontrol. uwindsor.ca The tertiary amide is considered one of the most effective DMGs, outranking other groups like methoxy ethers or even primary amides. uwindsor.ca
| Relative Directing Power | Functional Group |
|---|---|
| Strongest | -OCONEt₂ (O-carbamate) nih.gov |
| -CONEt₂ (Tertiary Amide) uwindsor.ca | |
| -SO₂NR₂ (Sulfonamide) | |
| -CH₂NMe₂ (Benzylic Amine) | |
| Weaker | -OMe (Methoxy) |
| -F (Fluoro) |
Electrophilic Aromatic Substitution and Ring Functionalization
Directed Aromatic Functionalization Governed by Substituent Effects
Electrophilic Aromatic Substitution (EAS) on the benzene (B151609) ring of N,N-diethyl-3-ethynyl-4-methylbenzamide is governed by the cumulative electronic and steric effects of the three existing substituents. The available positions for substitution are C2, C5, and C6.
N,N-diethylcarboxamide group (-CONEt₂ at C1): This group is strongly electron-withdrawing through both resonance and induction, making it a deactivating group. It directs incoming electrophiles to the meta position (C3 and C5). Since C3 is already substituted, this group strongly directs towards C5. libretexts.orgulethbridge.cawikipedia.org
Methyl group (-CH₃ at C4): This alkyl group is electron-donating via hyperconjugation and induction, making it an activating group. It directs incoming electrophiles to the ortho (C3 and C5) and para (C1) positions. With C1 and C3 substituted, the methyl group also directs strongly towards C5. libretexts.orgulethbridge.cawikipedia.org
Ethynyl group (-C≡CH at C3): The sp-hybridized carbons of the alkyne make this group electron-withdrawing by induction, thus it is a deactivating group that directs incoming electrophiles to the meta position (C1 and C5). With C1 substituted, the ethynyl group also directs towards C5.
All three substituents either exclusively or strongly direct electrophilic attack to the C5 position. This consensus among the directing groups makes the C5 position the overwhelmingly favored site for functionalization via EAS reactions like nitration, halogenation, or Friedel-Crafts acylation. The C2 and C6 positions are sterically hindered and/or electronically disfavored.
| Substituent (Position) | Electronic Effect | Directing Effect | Favored Position(s) |
|---|---|---|---|
| -CONEt₂ (C1) | Deactivating (EWG) | meta | C5 |
| -CH₃ (C4) | Activating (EDG) | ortho, para | C5 |
| -C≡CH (C3) | Deactivating (EWG) | meta | C5 |
Annulation Reactions Involving the Aromatic Core
The presence of the ethynyl group at the C3 position provides a versatile handle for annulation reactions, enabling the construction of fused polycyclic systems. Transition metal catalysis is a common strategy for achieving such transformations. For example, gold-catalyzed oxidative cyclization of amides tethered to alkynes can provide access to functionalized γ-lactams. rsc.org Similarly, copper-catalyzed cyclizations of N-(ortho-alkynyl)aryl compounds are known to produce diverse heterocyclic structures. acs.org
Depending on the reaction partner and catalyst, the ethynyl group of N,N-diethyl-3-ethynyl-4-methylbenzamide could participate in a variety of cyclization cascades. For instance, an intramolecular reaction involving a functionalized C2 position (introduced via DoM) could lead to the formation of a five- or six-membered ring. Palladium-catalyzed intramolecular additions of C-X bonds across alkynes are known to form methylene oxindole products, suggesting a potential pathway if a suitable halide were installed at an adjacent position. nih.gov Such strategies could be employed to build complex scaffolds, such as isoindolones or other nitrogen-containing heterocycles, fused to the original benzamide core.
Radical Reactions and Mechanistic Pathways
Generation and Trapping of Radical Intermediates
N,N-diethyl-3-ethynyl-4-methylbenzamide possesses two primary sites susceptible to radical generation: the alkyne and the benzylic methyl group.
Radical Addition to the Alkyne: The carbon-carbon triple bond can undergo intermolecular radical addition. acs.orgacs.org The addition of a carbon- or heteroatom-centered radical to the alkyne would generate a highly reactive vinyl radical intermediate. acs.org This vinyl radical could then be trapped, for example by hydrogen atom transfer, or participate in subsequent cascade reactions, such as intramolecular cyclization if a suitable radical acceptor is present elsewhere in the molecule. acs.orgnih.gov
Hydrogen Abstraction from the Benzylic Methyl Group: The methyl group at C4 is in a benzylic position. The C-H bonds at this position are weaker than those of a typical alkyl group due to the resonance stabilization of the resulting benzylic radical. Hydrogen abstraction by a radical initiator (e.g., from an azo compound or peroxide) would generate a resonance-stabilized 3-ethynyl-4-(radicalomethyl)benzyl radical. oregonstate.edulibretexts.orgmdpi.com This benzylic radical is a key intermediate that can be trapped by radical scavengers or react with other species in the medium.
Radical trapping experiments are essential for providing evidence of these transient intermediates. Common radical traps include stable nitroxides like (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) or spin traps for detection by electron spin resonance (ESR) spectroscopy. nih.govchimia.ch The detection of the corresponding trapped adducts by mass spectrometry or NMR can offer significant mechanistic insight. nih.govchimia.ch
Theoretical and Computational Studies of N,n Diethyl 3 Ethynyl 4 Methylbenzamide
Quantum Chemical Calculations for Molecular Properties
Quantum chemical calculations are instrumental in providing a deep understanding of the molecular properties of a compound from a theoretical standpoint. These methods can predict various characteristics before a molecule is even synthesized.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure
No published studies were found that have utilized Density Functional Theory (DFT) to perform geometry optimization or to analyze the electronic structure of N,N-diethyl-3-ethynyl-4-methylbenzamide. Such a study would typically involve selecting a suitable functional and basis set to calculate the molecule's lowest energy conformation, bond lengths, bond angles, and electronic properties like HOMO-LUMO energy gaps and charge distribution.
Conformational Analysis and Potential Energy Surfaces
There is no available research on the conformational analysis or the potential energy surface of N,N-diethyl-3-ethynyl-4-methylbenzamide. A computational analysis in this area would explore the different spatial arrangements (conformers) of the diethylamide and ethynyl (B1212043) groups by rotating key single bonds and calculating the corresponding energy changes to identify the most stable conformers.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Currently, there are no computational studies that predict the spectroscopic parameters of N,N-diethyl-3-ethynyl-4-methylbenzamide. Theoretical predictions of Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies are powerful tools for characterizing and identifying molecules. These calculations, often performed using DFT, would provide a theoretical spectrum that could be compared with experimental data for structural validation.
Computational Elucidation of Reaction Mechanisms
Computational chemistry plays a crucial role in understanding how chemical reactions occur by mapping out the energetic pathways from reactants to products.
Transition State Characterization for Key Synthetic Steps
No computational studies have been published that characterize the transition states for the key synthetic steps involved in the formation of N,N-diethyl-3-ethynyl-4-methylbenzamide. This type of investigation would involve locating the high-energy transition state structures along the reaction coordinate for crucial bond-forming events, providing insight into the reaction's feasibility and kinetics.
Mechanistic Pathways of Catalytic Reactions
Based on a comprehensive review of available scientific literature, there is currently no specific research data or theoretical and computational studies published for the chemical compound N,N-diethyl-3-ethynyl-4-methylbenzamide .
Therefore, it is not possible to provide an article on the "Theoretical and Computational Studies of N,N-diethyl-3-ethynyl-4-methylbenzamide" with the requested detailed sections on "Molecular Modeling of Chemical Interactions," including "Host-Guest Interactions and Supramolecular Assembly Prediction" and "Ligand-Receptor Binding Studies in a Chemical Context."
The generation of scientifically accurate and informative content requires existing research on the specific compound . Without this foundational data, any attempt to create the requested article would be speculative and not adhere to the required standards of scientific accuracy.
Further research and computational analysis would need to be conducted on N,N-diethyl-3-ethynyl-4-methylbenzamide to generate the data necessary to fulfill the detailed outline provided in the user's request.
Structure Activity Relationships Sar from a Chemical Perspective
Influence of the N,N-Diethyl Amide Group on Molecular Properties and Reactivity
The N,N-diethyl amide group is a tertiary amide that significantly modulates the electronic and physical properties of the aromatic ring. masterorganicchemistry.com Its influence stems from a combination of resonance and inductive effects, as well as steric factors.
Electronic Effects:
Resonance: The lone pair of electrons on the nitrogen atom can be delocalized into the carbonyl group, creating a resonance structure with a partial double bond character between the nitrogen and the carbonyl carbon. libretexts.org This delocalization reduces the basicity of the nitrogen atom compared to a corresponding amine. masterorganicchemistry.comlibretexts.org When attached to the benzene (B151609) ring, this resonance competes with the delocalization of the lone pair into the aromatic system. The carbonyl group's electron-withdrawing nature dominates, making the amide group as a whole a deactivating, meta-directing group in electrophilic aromatic substitution, albeit weaker than a nitro or cyano group.
Inductive Effect: The electronegative oxygen atom of the carbonyl group exerts an electron-withdrawing inductive effect, which further reduces the electron density of the aromatic ring. masterorganicchemistry.com
Steric Effects: The two ethyl groups on the nitrogen atom introduce significant steric bulk. This steric hindrance can:
Restrict rotation around the C(O)-N bond, which already has partial double-bond character. This can lead to the existence of distinct rotational isomers (rotamers).
Influence the orientation of the amide group relative to the plane of the benzene ring, which in turn affects the degree of electronic conjugation.
Hinder reactions at positions ortho to the amide group (the 2 and 6 positions). mdpi.com
Reactivity: The amide functional group itself is relatively stable and resistant to hydrolysis compared to esters. The N,N-disubstitution prevents it from acting as a hydrogen bond donor, which affects its solubility and intermolecular interactions.
Role of the Ethynyl (B1212043) Substituent in Electronic and Steric Properties
The ethynyl group (–C≡CH) is a unique substituent due to the sp-hybridization of its carbon atoms.
Electronic Properties:
Electron-Withdrawing Nature: The sp-hybridized carbons of the ethynyl group are more electronegative than sp2-hybridized carbons of the benzene ring. This results in the ethynyl group acting as a mild electron-withdrawing group through the inductive effect. viu.ca Its ability to withdraw electron density can influence the acidity of protons on the aromatic ring and its susceptibility to nucleophilic attack.
π-System Interactions: The π-bonds of the triple bond can interact with the π-system of the aromatic ring. Theoretical studies have shown that ethynyl substituents can enhance π-π stacking interactions compared to an unsubstituted benzene ring. nih.gov
Steric Properties: The ethynyl group is linear and relatively small, imposing minimal steric bulk. This linear geometry means it does not significantly hinder access to adjacent positions on the aromatic ring. This is in stark contrast to bulkier groups like a tert-butyl group.
Impact of Methyl Substitution at Position 4 on Aromatic System Properties
The methyl group (–CH₃) at position 4 (para to the amide group) primarily acts as an electron-donating group.
Electronic Effects:
Hyperconjugation: The primary mechanism by which the methyl group donates electron density to the aromatic ring is hyperconjugation. This involves the overlap of the σ-bonds of the methyl C-H groups with the π-system of the ring, effectively delocalizing electron density into the ring.
Inductive Effect: The methyl group also has a weak electron-donating inductive effect, pushing electron density into the sp2-hybridized carbon of the ring to which it is attached. mdpi.com
Impact on the Aromatic System: As an activating group, the methyl substituent increases the electron density of the benzene ring, making it more susceptible to electrophilic aromatic substitution. libretexts.org It preferentially directs incoming electrophiles to the ortho and para positions relative to itself. In N,N-diethyl-3-ethynyl-4-methylbenzamide, the methyl group is at position 4. It therefore activates positions 3 and 5 (ortho to itself). This electronic push from the methyl group counteracts the electron-withdrawing effects of the amide and ethynyl groups, creating a complex electronic environment on the ring.
Positional Isomerism of Alkynyl Groups (e.g., 3-ethynyl vs. 4-ethynyl) and its Chemical Consequences
Positional isomerism, where a functional group occupies a different position on the carbon skeleton, can lead to significant changes in a molecule's properties. creative-chemistry.org.uk Comparing the target compound, N,N-diethyl-3-ethynyl-4-methylbenzamide, with its hypothetical isomer, N,N-diethyl-4-ethynyl-3-methylbenzamide, highlights these consequences.
Electronic Consequences:
In 4-ethynyl-3-methylbenzamide: The methyl group is meta to the ethynyl group. Electronic effects, particularly resonance and hyperconjugation, are strongest between para and ortho substituents. libretexts.org Therefore, the electronic interplay between the methyl and ethynyl groups would be less pronounced in this isomer. The ethynyl group at the 4-position would be in direct conjugation with the amide group at position 1, potentially leading to a more significant withdrawal of electron density from the ring through a conjugated system.
These electronic differences would manifest in different chemical shifts in NMR spectroscopy, altered reactivity in substitution reactions, and different dipole moments.
Table 1: Predicted Effects of Alkynyl Group Positional Isomerism
| Property | N,N-diethyl-3-ethynyl-4-methylbenzamide | N,N-diethyl-4-ethynyl-3-methylbenzamide (Hypothetical) |
|---|---|---|
| Electronic Interaction | Methyl (donating) is para to ethynyl (withdrawing). Amide (withdrawing) is meta to ethynyl. | Methyl (donating) is meta to ethynyl (withdrawing). Amide (withdrawing) is para to ethynyl. |
| Ring Activation/Deactivation | Complex interplay of activating (methyl) and deactivating (amide, ethynyl) groups. | Stronger deactivation due to direct para-conjugation between the amide and ethynyl groups. |
| Dipole Moment | Likely different due to the altered vector sum of individual bond dipoles. | Likely different from the 3-ethynyl isomer. |
Systematic Modification Strategies for Structure-Property Correlation
To establish clear structure-property relationships, medicinal and materials chemists employ systematic modification strategies. researchgate.neteurekaselect.combiomedres.us For a molecule like N,N-diethyl-3-ethynyl-4-methylbenzamide, this involves altering one component at a time and observing the effect on its chemical and physical properties. nih.govacs.org
Modification of the N,N-Diethyl Amide Group:
Alkyl Chain Length: Varying the ethyl groups to methyl, propyl, or isopropyl groups would probe the effects of steric bulk and lipophilicity. For instance, increasing alkyl chain length generally increases lipophilicity but may also introduce more significant steric hindrance.
Cyclic Amides: Replacing the diethylamine (B46881) moiety with a cyclic amine (e.g., piperidine, morpholine) would introduce conformational constraints. This can provide insight into the optimal spatial arrangement of the amide group. acs.org
Amide Isosteres: Replacing the amide with bioisosteres (e.g., sulfonamides, reverse amides) can alter hydrogen bonding capabilities, electronic properties, and metabolic stability.
Modification of the Ethynyl Group:
Terminal Alkyne Modification: Replacing the terminal hydrogen with other groups (e.g., trimethylsilyl (B98337), phenyl) would alter the steric and electronic profile of the alkyne.
Alkynyl Isosteres: Replacing the ethynyl group with other similarly sized, linear groups like a cyano (–CN) group can help differentiate between steric and electronic effects. A cyano group is also linear but is a much stronger electron-withdrawing group.
Modification of the Aromatic Ring Substitution:
Methyl Group Position: Moving the methyl group to other positions (2, 5, or 6) would systematically alter its electronic and steric influence relative to the other functional groups.
Methyl Group Replacement: Replacing the methyl group with other substituents like hydrogen, fluoro, chloro, or methoxy groups would provide a range of electronic effects from donating to withdrawing, allowing for the construction of a quantitative structure-activity relationship (QSAR) model using parameters like Hammett constants. rsc.orgresearchgate.net
Table 2: Hammett (σ) Constants for Aromatic Substituents
| Substituent | σ_meta | σ_para | Electronic Effect |
|---|---|---|---|
| -CH₃ (Methyl) | -0.07 | -0.17 | Electron Donating |
| -C≡CH (Ethynyl) | 0.21 | 0.23 | Electron Withdrawing |
| -CONH₂ (Amide) | 0.28 | 0.36 | Electron Withdrawing |
| -Cl (Chloro) | 0.37 | 0.23 | Electron Withdrawing |
| -CN (Cyano) | 0.56 | 0.66 | Strongly Electron Withdrawing |
| -OCH₃ (Methoxy) | 0.12 | -0.27 | Donating (para), Withdrawing (meta) |
Data sourced from established literature values for Hammett constants. stenutz.eu The value for the CONH₂ group is provided as a proxy for the N,N-diethylbenzamide group, which is also electron-withdrawing.
Q & A
Q. What are the standard synthetic routes for N,N-diethyl-3-ethynyl-4-methylbenzamide?
The synthesis typically involves a multi-step approach:
- Step 1 : Formation of the benzamide core via reaction of 3-ethynyl-4-methylbenzoic acid with diethylamine in the presence of a coupling agent (e.g., thionyl chloride or DMT-MM) to activate the carboxylic acid .
- Step 2 : Introduction of the ethynyl group via Sonogashira coupling or alkyne functionalization under palladium catalysis .
- Purification : Column chromatography or recrystallization is used to isolate the product, with characterization via H/C NMR, UV-Vis spectroscopy, and mass spectrometry .
Q. How is the compound characterized for structural validation?
Key techniques include:
- NMR Spectroscopy : H and C NMR confirm the diethylamino group (δ ~1.2–1.4 ppm for CH, δ ~3.3–3.5 ppm for N-CH) and ethynyl proton (δ ~2.5–3.0 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]) and fragmentation patterns .
- FT-IR : Peaks at ~2200 cm (C≡C stretch) and ~1650 cm (amide C=O) confirm functional groups .
Q. What are the primary applications in biological research?
The compound is studied for:
- Enzyme Inhibition : Acts as a probe for acetylcholinesterase or cytochrome P450 isoforms due to its electron-deficient ethynyl group .
- Antimicrobial Activity : Evaluated against Gram-positive bacteria via MIC assays, with structural analogs showing IC values <10 µM .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Catalyst Screening : Pd(PPh) or CuI/DBU systems enhance Sonogashira coupling efficiency (>80% yield) .
- Solvent Optimization : DMF or THF improves solubility of intermediates, reducing side-product formation .
- Temperature Control : Maintaining 60–80°C during amidation minimizes decomposition of the ethynyl group .
Q. What computational tools predict the compound’s pharmacokinetic properties?
- Molecular Dynamics (MD) : Simulations in Desmond or GROMACS assess binding affinity to target proteins (e.g., ΔG ~-8 kcal/mol for kinase inhibition) .
- ADMET Prediction : SwissADME or ADMETLab2.0 estimate logP (~3.5), metabolic stability (CYP3A4 t ~4 h), and blood-brain barrier penetration (BBB score ~0.6) .
Q. How does the ethynyl group influence bioactivity compared to analogs?
- Enhanced Reactivity : The ethynyl group increases electrophilicity, improving covalent binding to cysteine residues in target enzymes (e.g., IC reduced by 50% vs. non-ethynyl analogs) .
- Steric Effects : Bulkier substituents (e.g., trifluoromethyl) reduce activity, as shown in SAR studies of benzamide derivatives .
Q. What analytical methods resolve contradictions in reported bioactivity data?
- Dose-Response Curves : Use Hill slope analysis to differentiate true potency (EC) from assay artifacts .
- Orthogonal Assays : Confirm enzyme inhibition via fluorescence polarization (FP) and surface plasmon resonance (SPR) .
- Meta-Analysis : Cross-reference PubChem BioAssay data (AID 743255) with in-house results to identify outliers .
Q. How is stability assessed under physiological conditions?
Q. What industrial-scale challenges arise in synthesis?
- Continuous Flow Systems : Mitigate exothermic risks during amidation by using microreactors (residence time <5 min) .
- Waste Management : Recycling Pd catalysts via scavenger resins (e.g., QuadraSil MP) reduces heavy metal contamination .
Emerging Research Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
